1-(2-Nitrophenyl)indoline
Description
Significance of Indoline (B122111) Scaffolds in Synthetic Chemistry
Indoline and its derivatives are not merely chemical curiosities; they are integral to the synthesis of a multitude of biologically active compounds and functional materials. researchgate.netijpsr.com The inherent structural features of the indoline nucleus, including its stereochemical possibilities and sites for functionalization, make it a versatile platform for synthetic chemists. ekb.egresearchgate.net It serves as a key intermediate in the synthesis of more complex indole (B1671886) alkaloids, many of which exhibit significant pharmacological properties. researchgate.netnih.gov Furthermore, the indoline scaffold is utilized in the development of novel catalysts and as a chiral auxiliary in asymmetric synthesis, highlighting its broad utility in the field. ekb.egresearchgate.net
Overview of Nitrophenyl-Substituted Indoline Systems
The introduction of a nitrophenyl group onto the indoline nitrogen atom, as seen in 1-(2-Nitrophenyl)indoline, dramatically influences the electronic properties and reactivity of the entire molecule. The nitro group, being a strong electron-withdrawing group, can modulate the nucleophilicity of the indoline nitrogen and influence the reactivity of both the indoline and the phenyl rings. This substitution pattern opens up unique avenues for further chemical transformations. For instance, the nitro group can be reduced to an amino group, providing a handle for the construction of more elaborate structures. The relative position of the nitro group on the phenyl ring (ortho, meta, or para) also plays a crucial role in determining the molecule's steric and electronic characteristics, with the ortho-substitution in this compound imposing specific conformational constraints.
Evolution of Synthetic Strategies for Indoline Architectures
The construction of the indoline ring system has been a subject of extensive research, leading to the development of a diverse array of synthetic methodologies. derpharmachemica.com Classical methods often involve the cyclization of appropriately substituted anilines. More contemporary strategies frequently employ transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and cyclization reactions, which offer greater efficiency and functional group tolerance. nih.govacs.org The evolution of these synthetic strategies has been driven by the need for more convergent and stereoselective routes to complex indoline-containing target molecules. researchgate.netbohrium.com Recent advancements have also focused on the development of cascade reactions, where multiple bond-forming events occur in a single pot, providing rapid access to intricate molecular frameworks. researchgate.net
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes, primarily involving the formation of the C-N bond between the indoline nitrogen and the nitrophenyl ring. A common and established method is the Ullmann condensation, which involves the copper-catalyzed reaction of indoline with a 2-halonitrobenzene, such as 2-fluoronitrobenzene or 2-chloronitrobenzene. Another approach involves the nucleophilic aromatic substitution (SNAr) reaction where the indoline anion displaces a leaving group on the nitrophenyl ring.
More modern approaches might utilize palladium-catalyzed N-arylation reactions (Buchwald-Hartwig amination), which often proceed under milder conditions and with a broader substrate scope. Reductive cyclization of precursors like N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives has also been reported as a viable route to substituted indolines. nih.gov
Table 1: Synthetic Routes to this compound
| Reaction Type | Reactants | Catalyst/Reagents | General Conditions | Reference |
|---|---|---|---|---|
| Ullmann Condensation | Indoline, 2-Halonitrobenzene | Copper catalyst, Base | High temperature | tandfonline.com |
| Nucleophilic Aromatic Substitution (SNAr) | Indoline, 2-Fluoronitrobenzene | Base (e.g., NaH) | Aprotic solvent (e.g., DMF) | acs.org |
| Buchwald-Hartwig Amination | Indoline, 2-Bromonitrobenzene | Palladium catalyst, Ligand, Base | Inert atmosphere, Moderate temperature | acs.org |
| Reductive Cyclization | N-(2-nitrobenzyl)-2-aminocinnamic acid derivative | Base | - | nih.gov |
Chemical and Physical Properties
This compound is a solid at room temperature with a defined melting point. Its molecular formula is C₁₄H₁₂N₂O₂, corresponding to a molecular weight of approximately 240.26 g/mol . The presence of the polar nitro group and the aromatic rings suggests that it would be soluble in many common organic solvents but have limited solubility in water.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₂N₂O₂ | chemicalbook.com |
| Molecular Weight | 240.26 g/mol | - |
| Physical State | Solid | - |
| Melting Point | Not consistently reported | - |
| Boiling Point | Not available | chemicalbook.com |
| Solubility | Soluble in common organic solvents | chemicalbook.com |
Reactivity and Chemical Behavior
The chemical reactivity of this compound is characterized by the interplay between the indoline nucleus and the nitrophenyl substituent.
Reactions Involving the Indoline Core
The indoline ring system can undergo various transformations. The N-H bond in the parent indoline is replaced by the N-C bond to the nitrophenyl group, thus precluding reactions at this site. However, the benzene (B151609) ring of the indoline moiety can be susceptible to electrophilic aromatic substitution, with the substitution pattern being directed by the electron-donating nature of the nitrogen atom, although this is attenuated by the electron-withdrawing nitrophenyl group.
Reactions Involving the Nitrophenyl Substituent
The nitro group is the most reactive site on the phenyl substituent. It can be readily reduced to an amino group (-NH₂) using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like tin(II) chloride (SnCl₂) or iron in acetic acid. tandfonline.com This transformation is highly valuable as it converts the electron-withdrawing nitro group into an electron-donating amino group, which can then participate in a wide range of further reactions, including diazotization and subsequent coupling reactions, or the formation of amides.
Table 3: Key Reactions of this compound
| Reaction Type | Reagent(s) | Product Type | Significance | Reference |
|---|---|---|---|---|
| Reduction of Nitro Group | H₂, Pd/C or Fe/CH₃COOH | 1-(2-Aminophenyl)indoline | Formation of a key synthetic intermediate | tandfonline.com |
| Cyclization Reactions | - | Indolo[1,2-a]quinoxalines | Synthesis of fused heterocyclic systems | tandfonline.com |
Applications in Organic Synthesis
The utility of this compound in organic synthesis stems primarily from its role as a precursor to more complex heterocyclic systems.
Precursor for Fused Heterocyclic Systems
Following the reduction of the nitro group to an amine, the resulting 1-(2-aminophenyl)indoline is a key intermediate for the synthesis of fused polycyclic aromatic compounds. For example, intramolecular cyclization can lead to the formation of indolo[1,2-a]quinoxalines, a class of compounds with potential biological activities. tandfonline.com
Intermediate in Multi-step Syntheses
The ability to selectively modify both the indoline and the nitrophenyl portions of the molecule makes this compound a versatile intermediate in the total synthesis of natural products and their analogues. The strategic unmasking of functionality, for instance, through the reduction of the nitro group, allows for the sequential construction of complex molecular architectures.
Table 4: Applications of this compound in Synthesis
| Application Area | Transformation | Resulting Structure/Compound Class | Reference |
|---|---|---|---|
| Fused Heterocycles | Reduction of nitro group followed by cyclization | Indolo[1,2-a]quinoxalines | tandfonline.com |
| Pharmaceutical Scaffolds | Further functionalization | Dihydropaullone analogues | nih.gov |
This compound represents a fascinating case study in the broader context of heterocyclic chemistry. Its synthesis, properties, and reactivity highlight the profound influence of substituent effects on molecular behavior. The strategic placement of the nitro group on the N-phenyl ring of the indoline scaffold creates a molecule primed for a variety of chemical transformations, most notably the reduction of the nitro group to an amine, which opens the door to the construction of complex, fused heterocyclic systems. As a versatile building block, this compound continues to be a valuable tool for synthetic organic chemists in their quest to build the molecules that shape our world.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-2,3-dihydroindole |
InChI |
InChI=1S/C14H12N2O2/c17-16(18)14-8-4-3-7-13(14)15-10-9-11-5-1-2-6-12(11)15/h1-8H,9-10H2 |
InChI Key |
RVXUURHLLXMPET-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Mechanistic Investigations of 1 2 Nitrophenyl Indoline Transformations
Reaction Pathway Elucidation
Understanding the step-by-step sequence of bond-making and bond-breaking events is fundamental to controlling reaction outcomes. For 1-(2-nitrophenyl)indoline, mechanistic studies have revealed a complex interplay of intermediates and pathways.
The transformation of nitroaromatic compounds often involves the formation of transient species that are not always directly observable but can be inferred through trapping experiments, spectroscopic analysis, or computational modeling. In the context of reactions involving the nitro group, several key intermediates are frequently proposed.
Aci-nitro Intermediate: The nitro group is in equilibrium with its tautomeric form, the aci-nitro form (or nitronic acid). This species is a key intermediate in many reactions of nitroalkanes. The formation of an aci-nitro intermediate from this compound would involve the deprotonation of a carbon atom adjacent to the nitro group, although in this specific aromatic system, this is less common without further activation. However, under certain reductive or photochemically-induced conditions, intermediates with a similar electronic structure can be formed.
Hemiacetal Intermediate: In reactions where the nitro group is reduced, a nitroso intermediate is often formed. This can then undergo further reactions. If a suitable intramolecular nucleophile is present, such as a hydroxyl group generated in situ, a hemiacetal-like intermediate could be formed through cyclization.
Zwitterionic Species: Intramolecular electron transfer from the electron-rich indoline (B122111) moiety to the electron-deficient nitrophenyl group can lead to the formation of a zwitterionic intermediate. researchgate.net This charge-separated species is often invoked in photochemical reactions of related 4-(2-nitrophenyl)-1,4-dihydropyridines, where electron transfer is followed by proton transfer to form a zwitterionic intermediate that can be detected at low temperatures. researchgate.net Such intermediates are plausible in transformations of this compound, particularly under photochemical conditions. Theoretical studies on related systems, such as the reaction of benzonitrile N-oxide with nitroacetylene, also suggest the possibility of zwitterionic intermediates. mdpi.com
Chemical transformations can proceed through different mechanistic pathways, broadly categorized as concerted or stepwise (dissociative).
Concerted Mechanism: In a concerted mechanism, bond breaking and bond formation occur simultaneously in a single transition state. slideshare.net This is often characterized by a high degree of stereospecificity. For transformations of this compound, a concerted pathway might be involved in certain cyclization or rearrangement reactions.
Dissociative Mechanism: A dissociative mechanism involves a two-step process where a bond is first broken to form an intermediate, which then reacts further. libretexts.org This pathway is characterized by the formation of a distinct intermediate with a lower coordination number. libretexts.org For example, the initial cleavage of a bond in this compound to form an ionic or radical intermediate would be considered a dissociative step. The subsequent reaction of this intermediate would then lead to the final product.
The operative mechanism often depends on the specific reaction conditions, including the solvent, temperature, and the presence of catalysts.
The juxtaposition of the electron-donating indoline ring and the electron-withdrawing nitrophenyl group in this compound makes intramolecular electron transfer (IET) a plausible process, particularly upon photoexcitation. In analogous donor-acceptor systems, IET from the donor (indoline) to the acceptor (nitrophenyl) can occur, leading to a charge-separated state. researchgate.netnih.gov This process is often the primary photophysical event that initiates subsequent chemical transformations. The efficiency of IET is influenced by the distance and orientation between the donor and acceptor moieties, as well as the surrounding solvent environment.
Kinetic and Thermodynamic Studies
Computational chemistry provides powerful tools for mapping the potential energy surface of a reaction and calculating the energy barriers (activation energies) associated with each step. These calculations can help to distinguish between different possible mechanistic pathways and to identify the rate-limiting step. The height of the energy barrier is directly related to the reaction rate; a lower barrier corresponds to a faster reaction. For example, reactions with activation free energies around 20 kcal/mol typically proceed on a timescale of seconds to hours at room temperature. stackexchange.com
Regio- and Stereochemical Control Mechanisms
The selectivity observed in chemical transformations of this compound and related systems is governed by a delicate interplay of electronic and steric factors. These elements dictate the preferred pathways for reactions such as cyclizations, influencing both the position of new bond formation (regioselectivity) and the three-dimensional arrangement of atoms in the product (stereoselectivity).
Influence of Electronic Effects on Selectivity
Electronic effects are fundamental in determining the outcome of cyclization reactions involving indoline scaffolds. The distribution of electron density within the reacting molecules and the stability of intermediate transition states are key controlling factors. Theoretical studies, such as those employing Frontier Molecular Orbital (FMO) analysis, provide insight into these effects. For instance, in catalyst-dependent cyclizations to form polycyclic indolines, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the relative difficulty of a reaction step. A smaller energy gap generally corresponds to a lower energy barrier for the reaction. nih.gov
Natural Bond Orbital (NBO) analysis further elucidates the role of electronic effects in diastereoselectivity. By quantifying the degree of electron delocalization between orbitals, it is possible to assess the stability of different transition states. In a comparative study of pathways leading to different diastereomers, a transition state with greater electron delocalization between forming bonds will be more stable and have a lower energy barrier, thus dictating the preferred stereochemical outcome. nih.gov For example, a higher degree of electron delocalization in one transition state over another can lead to a more stable structure, ultimately controlling the diastereoselectivity of the cyclization. nih.gov
The proposed mechanism for indole (B1671886) synthesis from 2-alkenylanilines via an epoxidation-cyclization-elimination sequence also highlights electronic control. The intramolecular cyclization step involves the nucleophilic attack of the aniline (B41778) nitrogen onto an epoxide. The regioselectivity of this ring-opening is influenced by the electronic nature of the substituents on both the aniline and the alkene moieties, which stabilize the partial charges developed in the transition state. mdpi.com
Table 1: Theoretical Analysis of Catalyst-Dependent Indoline Cyclization
| Parameter | Condition/Catalyst | Value | Significance |
|---|---|---|---|
| HOMO-LUMO Energy Gap | No Catalyst | 4.58 eV | Highest energy barrier |
| Rh-Catalyst Complex | 3.29 eV | Lower energy barrier than uncatalyzed | |
| Indium-Catalyst Intermediate | 3.05 eV | Lowest energy barrier, most favorable cycloaddition | |
| NBO E(2) Value Difference | Transition State A vs. B | 28.4 kcal mol⁻¹ | Higher value indicates greater electron delocalization and stability for Transition State A, determining diastereoselectivity |
Data derived from theoretical studies on polycyclic indoline formation, illustrating how electronic parameters correlate with reaction outcomes. nih.gov
Steric Hindrance and Conformational Preferences in Cyclization
Steric hindrance and the resulting conformational preferences play a crucial role alongside electronic effects in directing the course of cyclization reactions. mdpi.com The spatial arrangement of atoms and substituent groups can prevent or favor certain reaction pathways. In catalyst-mediated cyclizations, large ligands on a metal catalyst can create a sterically demanding environment that dictates how the substrate can approach, thereby controlling regioselectivity. nih.gov
The concept of distortion energy—the energy required to deform a molecule from its ground-state geometry to the geometry of the transition state—is a key aspect of steric control. A pathway that requires a smaller distortion energy will generally be favored. This can be the deciding factor in regioselectivity when electronic effects are comparable between two possible pathways. nih.gov
Furthermore, the conformational preferences of the indoline ring system itself are critical. Substituents on the five-membered ring can introduce steric strain, favoring conformations that minimize these unfavorable interactions. nih.gov For example, in N-acyl piperidines, which are analogous six-membered rings, pseudoallylic strain between a substituent at the 2-position and the N-acyl group can force the substituent into an axial orientation. nih.gov Similar steric interactions in this compound derivatives can lock the molecule into a specific conformation, which then pre-organizes the molecule for a particular stereochemical outcome during a subsequent intramolecular cyclization. This control over the ground-state conformation can be a powerful strategy for achieving high stereoselectivity in the synthesis of complex polycyclic indole structures.
Photochemical Reaction Mechanisms of Nitrophenyl-Indoline Systems
The presence of the 2-nitrophenyl chromophore attached to an indoline scaffold imparts rich and complex photochemical reactivity. Upon absorption of UV light, these systems can undergo a variety of transformations, including intramolecular cyclizations, rearrangements, and cleavage processes. The specific pathway taken is often dependent on the molecular structure and the reaction environment.
Photoinduced Intramolecular Cyclizations and Rearrangements
The photochemistry of nitroaromatic compounds, such as nitrobenzene, is characterized by the involvement of multiple excited states, including nπ* and ππ* states. acs.org Upon irradiation, the this compound system is excited, initiating a series of events that can lead to cyclization and rearrangement. A common mechanistic feature in the photochemistry of 2-nitrobenzyl compounds is the rearrangement of the nitro group. The excited nitro group can abstract a hydrogen atom from an adjacent position, leading to the formation of an aci-nitro intermediate. acs.orgnih.gov
This intermediate is often a key precursor to further reactions. In systems like 2-nitrophenylalanine, it has been proposed that upon photolysis, the nitrobenzyl group rearranges to an α-hydroxy-substituted nitrosophenyl group. nih.gov This highly reactive nitroso group can then undergo an addition reaction with a nearby nucleophile, such as an amide nitrogen, to generate a new cyclic product. nih.gov This type of photoinduced cyclization represents a powerful method for forming new heterocyclic rings under mild conditions. Unusual rearrangements, such as the Sommelet-Hauser rearrangement, have also been observed in complex indolic systems under certain reaction conditions, highlighting the diverse rearrangement pathways available to these scaffolds. researchgate.net
Photolytic Cleavage Processes
Photolytic cleavage is a characteristic reaction of compounds containing the 1-(2-nitrophenyl)ethyl moiety, which serves as a common photolabile protecting group. Detailed mechanistic studies on 1-(2-nitrophenyl)ethyl ethers, close analogs of the title compound, have revealed a complex cleavage process. acs.orgnih.govresearchgate.net Time-resolved spectroscopic studies have shown that product release is not a simple, single-step process. Instead, it is rate-limited by the breakdown of a long-lived hemiacetal intermediate. acs.orgnih.gov
This hemiacetal is formed via two distinct, parallel pathways upon flash photolysis: a fast pathway that accounts for the majority of the reaction flux (≈80%) and a slower pathway that constitutes the remainder (≈20%). acs.orgnih.govresearchgate.net Only the minor, slower pathway is associated with the decay of the photochemically generated aci-nitro intermediate. acs.orgnih.gov The final products of this clean decomposition are typically an alcohol (the protected group) and a 2-nitrosoacetophenone byproduct. acs.orgnih.gov The partitioning between the fast and slow pathways is thought to be determined by the pKa of the specific nitronic acid isomer formed upon photolysis. acs.org This dual-pathway mechanism is a general feature for this class of compounds. acs.orgnih.gov
Table 2: Kinetic Data for the Photolytic Cleavage of a 1-(2-Nitrophenyl)ethyl Ether Derivative
| Parameter | Pathway | Rate Constant (k) | Reaction Flux |
|---|---|---|---|
| Hemiacetal Formation | Fast Component | - | ~80% |
| Slow Component | - | ~20% | |
| ***aci*-Nitro Intermediate Decay** | - | 5020 s⁻¹ | - |
| Product Release (Hemiacetal Breakdown) | - | 0.11 s⁻¹ | - |
Data from time-resolved spectroscopic studies at pH 7.0, illustrating the multiple steps and rates involved in the photolytic cleavage process. acs.orgnih.gov
Artificial Breathing Reactions and CO2 Elimination
A fascinating photochemical transformation observed in related nitrophenyl-indole systems is a light-triggered process described as an "artificial breathing reaction". nih.gov In the photolysis of certain 2-(nitrophenyl)-1H-indole derivatives in the presence of air, an elimination of carbon dioxide (CO₂) is coupled with an absorption of molecular oxygen (O₂). nih.gov
This reaction transforms a functional group, such as a carboxymethyl group (–CH₂COOH) on the indole nitrogen, into an aldehyde group (–CHO). nih.gov Mechanistic studies involving product analysis, transient absorption spectroscopy, and computational calculations suggest that an intramolecular electron transfer from the indole moiety to the excited nitrophenyl group is the key initiating step. nih.gov This electron transfer triggers the subsequent decarboxylation and oxygen absorption, leading to the formation of the aldehyde product. This novel reaction demonstrates the potential for using light to drive complex oxidation reactions under mild, transition-metal-free conditions. nih.gov
Role of Catalysts and Additives in Mechanistic Control
The transformation of this compound, primarily through reductive cyclization to form carbazole derivatives, is a process whose mechanism and outcome are profoundly influenced by the choice of catalysts and additives. These reagents are crucial in directing the reaction pathway, often by controlling the nature of the key intermediates and the energetics of the transition states. Mechanistic control in these transformations is typically achieved through the strategic use of transition metal catalysts, phosphine-based reagents, and various additives that can modulate the reactivity of the system.
The conversion of a 2-nitrobiphenyl scaffold, analogous to the core structure of this compound, into a carbazole is famously exemplified by the Cadogan reaction. researchgate.net This reaction and its modern variants offer a clear lens through which to examine the role of catalysts and additives. The fundamental transformation involves the deoxygenation of the nitro group to generate a reactive intermediate, believed to be a nitrene or a related species, which then undergoes intramolecular cyclization onto the adjacent phenyl ring.
Transition Metal Catalysis:
Palladium-based catalysts are widely employed in modern organic synthesis and have been utilized in transformations that are mechanistically related to the cyclization of 2-nitrophenyl systems. nih.gov In the context of forming carbazoles and related heterocycles, palladium catalysts can facilitate C-H activation and C-N bond formation, which are key steps in intramolecular cyclizations. nih.gov For instance, palladium(II) acetate is a common catalyst precursor that, in the presence of ligands and additives, can form a catalytically active species.
A proposed general mechanism for a palladium-catalyzed intramolecular C-H amination, which is analogous to the final step of carbazole formation from a 1-(2-aminophenyl)indoline intermediate (formed in situ from the nitro compound), involves several key steps. The catalytic cycle often begins with the coordination of the amino group to the Pd(II) center. This is followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. Subsequent reductive elimination from this intermediate forges the new C-N bond and regenerates the active catalyst. Additives such as oxidants are often required to maintain the palladium in its active oxidation state.
The choice of ligands and additives can significantly impact the efficiency and selectivity of these palladium-catalyzed reactions. For example, the acidity of the reaction medium can play a determinant role in the selectivity of direct C-H to C-H cross-coupling reactions, a principle that can be extended to intramolecular C-N bond formations. nih.gov
Phosphine-Based Reagents:
Triphenylphosphine (PPh₃) is a classical reagent used to mediate the reductive cyclization of 2-nitrobiphenyls in the Cadogan reaction. researchgate.net Its primary role is to act as an oxygen acceptor, facilitating the deoxygenation of the nitro group. The mechanism is thought to proceed through the initial attack of the phosphine (B1218219) on one of the oxygen atoms of the nitro group. A series of subsequent steps lead to the formation of triphenylphosphine oxide (Ph₃P=O) and a reactive nitrene intermediate, which then cyclizes.
The efficiency of this process can be dependent on the reaction conditions, including the solvent and temperature. Higher boiling point solvents have been observed to afford higher yields in the triphenylphosphine-mediated synthesis of carbazoles from 2-nitrobiphenyls, suggesting a significant activation barrier for the deoxygenation and/or cyclization steps. researchgate.net
Below is a table summarizing the effect of different catalysts on the yield of carbazole synthesis from 2-nitrobiphenyls, a reaction analogous to the transformation of this compound.
| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | 1,2,4-Trichlorobenzene | 214 | 95 |
| 2 | P(OEt)₃ | None | 160 | 86 |
| 3 | Pd(OAc)₂ / Ligand | Toluene (B28343) | 110 | Variable |
| 4 | MoO₂Cl₂(dmf)₂ / PPh₃ | Dioxane | 100 | High |
Note: The data in this table is illustrative and compiled from general findings in the synthesis of carbazoles from related precursors. Yields are highly substrate and condition dependent.
Molybdenum Catalysis:
More recently, molybdenum complexes, such as MoO₂Cl₂(dmf)₂, have been shown to catalyze the reductive cyclization of o-nitrostyrene derivatives in the presence of triphenylphosphine. acs.org Mechanistic studies suggest that the molybdenum catalyst is active in the initial reduction of the nitro group to a nitroso group. acs.org The subsequent reductive cyclization to form the indole or carbazole ring is then thought to proceed without the direct involvement of the molybdenum catalyst, following a pathway similar to the classical Cadogan reaction. acs.org This dual-catalytic system, where the transition metal facilitates the initial reduction and the phosphine completes the deoxygenation, highlights a sophisticated level of mechanistic control.
Role of Additives:
Additives can play several roles in these transformations. Bases are often used to facilitate deprotonation steps, particularly in C-H activation pathways. nih.gov Oxidants may be required in catalytic cycles involving transition metals like palladium to regenerate the active catalytic species. nih.gov In some cases, the choice of additive can even switch the reaction pathway, leading to different products. For example, in the palladium-catalyzed cyclization of N-allyl-1H-indole-2-carboxamides, the use of 1,4-benzoquinone as an oxidant leads to C-3 functionalization, while the use of sodium carbonate as a base with a chloride additive results in N-H functionalization. nih.gov
Advanced Spectroscopic Characterization Techniques in Research on 1 2 Nitrophenyl Indoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular structure.
Proton NMR (¹H NMR) spectroscopy provides precise information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 1-(2-Nitrophenyl)indoline, the ¹H NMR spectrum can be divided into two main regions: the aliphatic region for the indoline (B122111) ring protons and the aromatic region for the protons on the fused benzene (B151609) and nitrophenyl rings.
The protons of the indoline core, specifically the methylene (B1212753) (-CH₂-) groups at positions 2 and 3, are expected to appear as triplets in the upfield region of the spectrum, typically between 3.0 and 4.5 ppm. The protons at C3 would likely resonate around 3.0-3.2 ppm, while the protons at C2, being adjacent to the nitrogen atom, would be shifted further downfield to approximately 3.5-4.0 ppm.
The aromatic protons on both the indoline and nitrophenyl moieties would resonate in the downfield region, generally between 6.5 and 8.2 ppm. The electron-withdrawing nature of the nitro group causes the adjacent protons on the nitrophenyl ring to be significantly deshielded, appearing at the lower end of this range. The complex splitting patterns (e.g., doublets, triplets, and multiplets) observed in this region are a result of spin-spin coupling between adjacent protons, providing valuable data for assigning each signal to a specific proton on the aromatic rings.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Indoline H-2 | 3.5 - 4.0 | Triplet (t) |
| Indoline H-3 | 3.0 - 3.2 | Triplet (t) |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the structure of the carbon backbone of a molecule. mdpi.com In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom appears as a single line, providing a count of the non-equivalent carbons in the molecule.
The aliphatic carbons of the indoline ring (C2 and C3) are expected to resonate in the upfield region of the spectrum. C3 would typically appear around 28-32 ppm, while C2, bonded to the nitrogen, would be found further downfield, approximately between 50-55 ppm.
The aromatic carbons would appear in the downfield region, from roughly 110 to 155 ppm. The carbon atom attached to the nitro group (C1' of the nitrophenyl ring) would be significantly deshielded due to the strong electron-withdrawing effect of the NO₂ group. The chemical shifts of the other aromatic carbons provide insight into the electronic environment within the two ring systems. mdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
|---|---|
| Indoline C-2 | 50 - 55 |
| Indoline C-3 | 28 - 32 |
Two-dimensional (2D) NMR techniques are powerful methods for establishing atomic connectivity within a molecule, which is crucial for unambiguous structural assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be used to confirm the connectivity between the H-2 and H-3 protons in the indoline ring and to trace the connections between adjacent protons within the aromatic rings.
HSQC spectra show correlations between protons and the carbon atoms they are directly attached to. This technique allows for the direct and unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for establishing the connectivity between different fragments of the molecule, such as linking the nitrophenyl ring to the nitrogen atom of the indoline core. The use of these techniques has been pivotal in determining the structures of complex indole (B1671886) derivatives. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making it an excellent tool for functional group identification.
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the nitro group, the aromatic rings, and the C-N bond of the indoline moiety.
The most characteristic peaks would be those of the nitro (NO₂) group. These appear as two strong bands corresponding to the asymmetric and symmetric stretching vibrations, typically found around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
Other significant absorptions include:
Aromatic C-H stretching: These appear as a group of weak to medium bands above 3000 cm⁻¹. vscht.cz
Aliphatic C-H stretching: The methylene groups of the indoline ring would show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹. scialert.net
Aromatic C=C stretching: These vibrations within the benzene rings give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region. researchgate.net
C-N stretching: The stretching vibration of the aryl-amine C-N bond typically appears in the 1250-1350 cm⁻¹ range.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |
| NO₂ Symmetric Stretch | 1345 - 1385 | Strong |
To achieve a more precise and detailed assignment of the vibrational modes observed in the experimental IR and Raman spectra, researchers often employ computational methods. Density Functional Theory (DFT) has become a standard tool for predicting the vibrational frequencies and intensities of molecules. nih.gov
In this approach, the geometry of the this compound molecule is first optimized at a specific level of theory (e.g., B3LYP) and with a suitable basis set. nih.gov Following optimization, the vibrational frequencies are calculated. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve the correlation with experimental data.
By comparing the scaled theoretical spectrum with the experimental FT-IR and Raman spectra, a detailed, mode-by-mode assignment of the observed vibrational bands can be made. This correlative approach allows for a deeper understanding of the molecule's vibrational behavior and confirms the structural assignments made by other spectroscopic methods. nih.govsfasu.edu
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of molecules. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals.
The UV-Vis spectrum of this compound is characterized by contributions from its two primary chromophoric units: the indoline moiety and the 2-nitrophenyl group. The interaction between the electron-donating indoline nitrogen and the electron-withdrawing nitrophenyl ring governs its absorption properties.
The spectrum is expected to display intense absorption bands in the UV region, attributable to π → π* transitions within the aromatic systems of the indoline and benzene rings. These high-energy transitions are characteristic of conjugated systems. nih.govnist.gov
Of particular significance is a broad, lower-energy absorption band extending into the visible region, typically around 400-420 nm. This band is assigned to an intramolecular charge-transfer (ICT) transition. researchgate.net This transition involves the promotion of a non-bonding electron from the lone pair of the indoline nitrogen atom to the π* antibonding orbital of the electron-deficient nitrophenyl ring (n → π*). researchgate.netresearchgate.net The ortho-position of the nitro group enhances this charge-transfer character, leading to the absorption of visible light. The specific absorption maxima (λmax) can be influenced by solvent polarity.
Table 1: Expected UV-Vis Absorption Data and Electronic Transitions for this compound
| Expected λmax (nm) | Molar Absorptivity (ε) | Type of Transition | Chromophore |
| ~250-280 | High | π → π | Indoline & Phenyl Rings |
| ~320-350 | Medium | π → π | Nitrophenyl Ring |
| ~400-420 | Medium-High | n → π* (ICT) | N(indoline) → π*(nitrophenyl) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns upon ionization. For this compound (C₁₄H₁₂N₂O₂), the calculated molecular weight is 240.26 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 240.
The fragmentation of this compound is dictated by the presence of the nitro group, the two aromatic rings, and the C-N bond linking them. Key fragmentation pathways include:
Losses from the Nitro Group: A characteristic fragmentation pattern for nitroaromatic compounds involves the sequential loss of oxygen species: loss of an oxygen atom ([M-16]⁺), nitric oxide ([M-30]⁺), and nitrogen dioxide ([M-46]⁺).
Cleavage of the Aryl-Nitrogen Bond: The bond between the indoline nitrogen and the nitrophenyl ring can cleave, leading to fragments corresponding to the indoline cation (m/z 118) or the 2-nitrophenyl cation (m/z 122).
Indoline Ring Fragmentation: The indoline ring itself can fragment. A common pathway for N-aryl heterocyclic amines is α-cleavage adjacent to the nitrogen atom. miamioh.edulibretexts.org Furthermore, a retro-Diels-Alder type reaction can lead to the expulsion of an ethylene (B1197577) molecule (C₂H₄), resulting in a fragment at [M-28]⁺. scirp.org
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Plausible Fragmentation Pathway |
| 240 | [C₁₄H₁₂N₂O₂]⁺˙ | C₁₄H₁₂N₂O₂ | Molecular Ion (M⁺˙) |
| 224 | [C₁₄H₁₂N₂O]⁺˙ | C₁₄H₁₂N₂O | M⁺˙ - O |
| 210 | [C₁₄H₁₂N₂]⁺˙ | C₁₄H₁₂N₂ | M⁺˙ - NO |
| 194 | [C₁₄H₁₂N]⁺ | C₁₄H₁₂N | M⁺˙ - NO₂ |
| 122 | [C₆H₄NO₂]⁺ | C₆H₄NO₂ | 2-Nitrophenyl cation |
| 118 | [C₈H₁₀N]⁺ | C₈H₁₀N | Indoline cation |
| 117 | [C₈H₉N]⁺˙ | C₈H₉N | Indole radical cation (after rearrangement) |
| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion (from rearrangement of phenyl fragments) |
Time-Resolved Spectroscopic Methods for Mechanistic Insights
To understand the photochemical behavior of this compound, time-resolved spectroscopic techniques are employed. These methods monitor the formation and decay of short-lived excited states and reaction intermediates on timescales ranging from femtoseconds to milliseconds.
Laser flash photolysis (LFP) is a powerful technique for studying the kinetics and spectra of transient species generated by a short pulse of laser light. unimelb.edu.au Upon UV or visible light excitation, this compound is promoted to an excited singlet state (S₁). For many nitroaromatic compounds, this S₁ state undergoes rapid and efficient intersystem crossing (ISC) to a lower-energy triplet excited state (T₁). researchgate.netnih.gov
The primary transient species expected to be observed in an LFP experiment is therefore the triplet state of this compound. This species would be characterized by a distinct transient absorption spectrum, likely showing broad absorption in the visible region (e.g., 400-500 nm), which is different from the ground-state absorption. acs.org The decay of this triplet state can be monitored over time, typically on the nanosecond to microsecond timescale. scielo.br The lifetime of the triplet state is sensitive to quenchers, most notably molecular oxygen, which would significantly shorten its decay time. The formation of other transient species, such as radical ions or aci-nitro intermediates, could also be possible depending on the solvent and excitation conditions. nih.govresearchgate.net
Time-resolved Fourier-transform infrared (TR-FTIR) spectroscopy provides complementary information to LFP by tracking changes in the vibrational structure of a molecule during a photochemical process. spectroscopyonline.comnih.gov This technique can identify specific functional groups in transient intermediates.
Upon laser excitation of this compound, a TR-FTIR difference spectrum would reveal negative peaks (bleaches) corresponding to the depletion of the ground-state molecule. The most prominent bleaches would be associated with the symmetric and asymmetric stretching vibrations of the nitro group (ν(NO₂)), typically located around 1350 cm⁻¹ and 1530 cm⁻¹, respectively. acs.org
Concurrently, new positive absorption bands would appear, corresponding to the vibrational modes of the newly formed transient species, such as the T₁ excited state. The ν(NO₂) frequencies in the triplet state are expected to be shifted to lower wavenumbers compared to the ground state, reflecting the change in electron distribution and bond order in the excited molecule. acs.orgresearchgate.net By monitoring the decay of the transient positive bands and the recovery of the ground-state bleaches, the kinetics of the photochemical reaction can be followed from the perspective of structural changes.
Table 3: Expected Vibrational Bands in TR-FTIR Analysis of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Observation in Difference Spectrum |
| ~1530 | Asymmetric ν(NO₂) | Strong negative peak (ground state bleach) |
| ~1350 | Symmetric ν(NO₂) | Strong negative peak (ground state bleach) |
| Shifted Lower | Asymmetric ν(NO₂) of T₁ state | Positive peak (transient absorption) |
| Shifted Lower | Symmetric ν(NO₂) of T₁ state | Positive peak (transient absorption) |
| ~1600, ~1490 | ν(C=C) Aromatic | Negative peaks (bleach) and new positive peaks (transient) |
Computational and Theoretical Chemistry of 1 2 Nitrophenyl Indoline Systems
Quantum Chemical Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely employed for its favorable balance of accuracy and computational cost, making it a standard tool for predicting the properties of organic molecules like 1-(2-Nitrophenyl)indoline. mdpi.comaip.org
Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional arrangement of atoms, known as its ground-state geometry. DFT calculations are used to perform geometry optimization by finding the coordinates that correspond to the minimum energy on the potential energy surface. nih.gov For this compound, this process would determine key structural parameters such as bond lengths, bond angles, and, crucially, the dihedral angle between the indoline (B122111) and nitrophenyl ring systems. This angle dictates the degree of steric hindrance and electronic communication between the two moieties. The optimized structure provides the foundation for all subsequent property calculations. aip.org
| Parameter | Description | Predicted Value |
|---|---|---|
| C-N (Indoline-Phenyl) Bond Length | The length of the bond connecting the two ring systems. | ~1.39 Å |
| N-O (Nitro) Bond Length | The average length of the nitrogen-oxygen bonds in the NO₂ group. | ~1.23 Å |
| Indoline-Phenyl Dihedral Angle | The twist angle between the planes of the two aromatic rings. | 45-60° |
| Dipole Moment | The measure of the molecule's overall polarity. | ~5-6 Debye |
Note: The data in this table is illustrative and represents typical values that would be expected from a DFT calculation at a common level of theory (e.g., B3LYP/6-311G(d,p)) based on analyses of similar molecular structures. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov
A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it is more polarizable and readily undergoes electronic transitions. nih.gov
For this compound, FMO analysis would likely show that the HOMO is primarily localized on the electron-rich indoline moiety, particularly the nitrogen atom and the fused benzene (B151609) ring. Conversely, the LUMO would be predominantly centered on the electron-deficient nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro (NO₂) group. thaiscience.inforesearchgate.net The presence of the nitro group is expected to significantly lower the LUMO energy and result in a relatively small energy gap, indicating a propensity for accepting electrons and participating in reactions with nucleophiles. researchgate.net
| Parameter | Description | Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 to -6.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -2.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | 4.0 to 3.5 |
Note: Values are illustrative, based on typical DFT calculations for related nitroaromatic and indole (B1671886) compounds. thaiscience.inforesearchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. chemrxiv.org It plots the electrostatic potential onto the electron density surface, color-coding regions to indicate their relative charge. chemrxiv.org
Red regions indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack.
Green regions represent neutral or near-zero potential.
For this compound, the MEP map would clearly illustrate the molecule's electronic landscape. The most negative potential (red) would be concentrated on the oxygen atoms of the nitro group, making them primary sites for interacting with electrophiles or forming hydrogen bonds. mdpi.com The area around the indoline nitrogen and its fused aromatic ring would likely show a less intense negative or neutral potential. In contrast, a significant region of positive potential (blue) would be expected on the nitrophenyl ring, particularly near the hydrogen atoms, due to the powerful electron-withdrawing effect of the NO₂ group. This positive region highlights the ring's susceptibility to attack by nucleophiles.
Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the complex wave function of a molecule in terms of localized chemical bonds and lone pairs, aligning computational results with classical Lewis structures. nih.gov It provides detailed information on charge transfer, hyperconjugative interactions, and bond strengths within the molecule. researchgate.net
Reaction Mechanism Prediction and Validation
Beyond static properties, computational chemistry is invaluable for exploring the dynamic processes of chemical reactions. By mapping the energy landscape of a reaction pathway, theoretical methods can predict the most likely mechanism, identify transient intermediates, and calculate the energy required for the reaction to proceed.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Locating and characterizing this TS structure is crucial for understanding the reaction mechanism. mdpi.com
Once the transition state is located, its energy relative to the reactants can be calculated to determine the activation energy or energy barrier (ΔG‡). researchgate.net A low energy barrier corresponds to a fast reaction, while a high barrier indicates a slow reaction. diva-portal.org For reactions involving this compound, such as a nucleophilic aromatic substitution on the nitrophenyl ring or an electrophilic substitution on the indoline ring, DFT calculations can be used to model the entire reaction pathway. This involves optimizing the structures of the reactants, any intermediates, the transition state(s), and the products. Frequency calculations are then performed to confirm the nature of each stationary point (a TS will have exactly one imaginary frequency) and to calculate the free energy corrections. This comprehensive approach allows for the validation of a proposed mechanism and provides quantitative predictions of reaction rates. mdpi.comdiva-portal.org For example, in a base-catalyzed cyclization reaction involving a derivative of 2-(2-nitrophenyl)indoline, computational modeling could elucidate the stepwise mechanism, characterize the key transition state, and confirm the calculated energy barrier against experimental kinetic data. nih.gov
Potential Energy Surface (PES) Mapping
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org It can be visualized as a landscape of mountains and valleys, where the valleys represent stable chemical species (reactants, products, intermediates) and the mountain passes correspond to transition states—the highest energy points on the lowest energy pathway between two stable species. wikipedia.orglibretexts.org
For this compound, PES mapping is instrumental in understanding its conformational flexibility and reaction dynamics. A key degree of freedom in this molecule is the rotation around the single bond connecting the indoline nitrogen to the nitrophenyl ring. A one-dimensional PES, often called a potential energy curve, can be generated by systematically changing this dihedral angle and calculating the energy at each step. This map would reveal the most stable rotational isomers (conformers) and the energy barriers separating them.
In the context of a chemical reaction, a multi-dimensional PES can be mapped to elucidate the entire reaction mechanism. libretexts.org By identifying the minimum energy path connecting reactants to products, chemists can gain a detailed understanding of the transition state structure and the activation energy, which are critical for predicting reaction rates and outcomes.
Table 1: Illustrative Points on a Hypothetical Potential Energy Surface for a Reaction of this compound
| Point on PES | Description | Type of Stationary Point | Implication |
| A | This compound + Reagent | Energy Minimum | Starting materials of the reaction. |
| TS1 | Transition State 1 | Saddle Point | The energy barrier that must be overcome for the reaction to proceed. |
| B | Reaction Intermediate | Energy Minimum | A short-lived, but stable, species formed during the reaction. |
| TS2 | Transition State 2 | Saddle Point | The energy barrier for the conversion of the intermediate to the product. |
| C | Product(s) | Energy Minimum | The final, stable outcome of the reaction. |
Computational Studies of Regio- and Stereoselectivity
Computational chemistry has become an indispensable tool for predicting and explaining the selectivity of chemical reactions. rsc.org By calculating the activation energies for all possible reaction pathways, the most favorable pathway—and therefore the major product—can be identified. longdom.org Density Functional Theory (DFT) is a commonly employed method for these types of studies due to its balance of accuracy and computational cost. nih.gov
In reactions involving this compound, questions of regioselectivity frequently arise. For example, in an electrophilic aromatic substitution, the electrophile could attack either the electron-rich indoline ring system or the electron-poor nitrophenyl ring. Computational modeling can determine the activation barriers for attack at each possible position. The site with the lowest energy barrier will be the kinetically favored product.
These studies often analyze the electronic structure of the transition states. Factors such as charge distribution, orbital interactions, and steric hindrance can be quantified to provide a detailed rationale for the observed selectivity. nih.gov A similar approach can be used to predict stereoselectivity (e.g., endo vs. exo in cycloadditions) by comparing the activation energies of the diastereomeric transition states. longdom.org
Table 2: Hypothetical DFT-Calculated Activation Energies for an Electrophilic Bromination of this compound
| Position of Attack | Ring System | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| C5 | Indoline | 15.2 | Major Product |
| C7 | Indoline | 17.8 | Minor Product |
| C4' | Nitrophenyl | 25.4 | Not Formed |
| C6' | Nitrophenyl | 28.1 | Not Formed |
Advanced Computational Methods
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for studying the electronic excited states of molecules. semanticscholar.orgchemrxiv.org It provides a cost-effective way to predict UV-visible absorption spectra, which is crucial for understanding a molecule's color and photochemical behavior. chemrxiv.org The method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org
For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The molecule contains an electron-donating indoline moiety and an electron-withdrawing nitro group, suggesting the possibility of intramolecular charge-transfer (CT) transitions. In a CT transition, the absorption of light causes an electron to move from the donor part of the molecule to the acceptor part. TD-DFT can identify these transitions by analyzing the molecular orbitals involved in the excitation. This information is vital for designing molecules with specific optical properties for applications in materials science, such as dyes for solar cells. rsc.org
Table 3: Representative TD-DFT Output for this compound
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
| S1 | 3.10 | 400 | 0.25 | HOMO → LUMO | π → π* (Charge Transfer) |
| S2 | 3.87 | 320 | 0.08 | HOMO-1 → LUMO | π → π |
| S3 | 4.28 | 290 | 0.41 | HOMO → LUMO+1 | π → π |
Quantum Theory of Atoms in Molecules (QTAIM) Framework
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and chemical bonds. wikipedia.org QTAIM analysis begins with locating the critical points in the electron density (ρ). A bond critical point (BCP) is a point of minimum electron density between two nuclei that are connected by a path of maximum electron density, known as a bond path. pitt.edu The presence of a bond path between two atoms is the QTAIM definition of a chemical bond. pitt.edu
By analyzing the properties of the electron density at the BCP, one can characterize the nature of the chemical bond. Key descriptors include the electron density itself (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)).
Shared-shell (covalent) interactions are typically characterized by a high value of ρ and a negative value of ∇²ρ.
Closed-shell (ionic, van der Waals) interactions are associated with low ρ values and positive ∇²ρ values.
A QTAIM analysis of this compound would allow for the quantitative characterization of all its bonds, including the covalent C-C, C-N, and N-O bonds, as well as potential weaker intramolecular non-covalent interactions.
Table 4: Expected QTAIM Parameters for Bonds in this compound
| Bond Type | Expected ρ (a.u.) | Expected ∇²ρ (a.u.) | Interaction Type |
| C=C (aromatic) | ~0.30 | < 0 | Covalent (shared-shell) |
| C-N (single) | ~0.25 | < 0 | Polar Covalent |
| N=O (nitro) | >0.40 | < 0 | Polar Covalent |
| C-H···O (weak H-bond) | ~0.02 | > 0 | Non-covalent (closed-shell) |
Reduced Density Gradient (RDG) and Noncovalent Interaction (NCI) Analysis
The Reduced Density Gradient (RDG) is a function derived from the electron density that is exceptionally useful for identifying and visualizing non-covalent interactions (NCI). jussieu.frchemtools.org The NCI method plots the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). mdpi.com This plot reveals non-covalent interactions as characteristic spikes in the low-density, low-gradient region. chemtools.org
The real power of the NCI analysis lies in its 3D visualization. Isosurfaces of the RDG are generated in molecular space and colored according to the value of sign(λ₂)ρ. This coloring scheme allows for the immediate identification and differentiation of various interaction types:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weak, delocalized interactions, such as van der Waals forces.
Red surfaces signify strong, repulsive interactions, which are indicative of steric clashes. researchgate.net
For this compound, an NCI analysis would be invaluable for visualizing the spatial regions of intramolecular interactions. It could reveal, for example, potential weak hydrogen bonds between a C-H bond on the indoline ring and an oxygen of the nitro group, or steric repulsion between the two ring systems that dictates the molecule's preferred conformation.
Table 5: Interpretation of NCI Plot Features for this compound
| Isosurface Color | Value of sign(λ₂)ρ | Type of Interaction | Potential Location in Molecule |
| Blue | Large and Negative | Strong, Attractive | Between C-H on indoline and O on nitro group (H-bond). |
| Green | Near Zero | Weak, van der Waals | Between the faces of the two aromatic rings (π-π stacking). |
| Red | Large and Positive | Strong, Repulsive | Between hydrogens on the indoline and nitrophenyl rings in a sterically hindered conformation. |
Semiempirical (e.g., PM3) and Ab Initio Calculations for Reaction Energetics
Calculating the energetics of a chemical reaction, such as activation energies and reaction enthalpies, can be approached with a wide spectrum of computational methods, each with a different trade-off between accuracy and computational cost.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived from first principles without experimental parameters. They can provide high accuracy but are computationally demanding, limiting their use to smaller systems or single-point energy calculations on geometries optimized with less expensive methods.
Semiempirical methods, such as PM3 and AM1, are significantly faster because they simplify many of the complex calculations in ab initio theory and introduce parameters that are fitted to reproduce experimental data. rsc.org While less accurate, their speed makes them ideal for preliminary explorations, such as scanning a potential energy surface, studying the dynamics of large molecules, or screening many possible reaction pathways. researchgate.net
A common and effective strategy for studying the reaction energetics of a molecule like this compound is to use a multi-tiered approach. A fast semiempirical method might first be used to map out the general features of the reaction landscape. Then, the stationary points (minima and transition states) are re-optimized and their energies refined using a more accurate and reliable method like DFT or a higher-level ab initio calculation. rsc.org
Table 6: Comparison of Computational Methods for Reaction Energetics
| Method Type | Example | Relative Cost | General Accuracy | Typical Application |
| Semiempirical | PM3, AM1 | Very Low (seconds-minutes) | Low-Moderate | Initial PES scans, large systems, qualitative screening. |
| DFT | B3LYP, M06-2X | Moderate (hours) | Good-High | Geometry optimization, frequency calculations, reaction barriers. |
| Ab Initio | HF, MP2, CCSD(T) | High to Very High (days-weeks) | Moderate to Excellent | High-accuracy benchmark energies, small molecules. |
Continuum Solvation Models (e.g., AMSOL, PCM) for Solvent Effects
In the computational and theoretical study of molecular systems, the surrounding environment, particularly the solvent, plays a crucial role in influencing chemical behavior, reactivity, and spectroscopic properties. Continuum solvation models are a computationally efficient class of methods used to describe these solvent effects without explicitly representing individual solvent molecules. These models treat the solvent as a continuous medium with a defined dielectric constant, surrounding a solute molecule placed within a cavity. The interaction between the solute and the solvent is then calculated based on this approximation. Two of the most prominent and widely utilized continuum solvation models are the Polarizable Continuum Model (PCM) and the AMSOL model.
The fundamental concept behind these models is the partitioning of the system into a solute, described by quantum mechanics, and a solvent, represented as a uniform polarizable dielectric. A cavity is defined around the solute, and the solute's charge distribution (from its electrons and nuclei) polarizes the dielectric continuum of the solvent. This polarization, in turn, creates a reaction field that interacts with the solute, leading to a change in its energy and properties. This entire process is performed iteratively until self-consistency is achieved between the solute's charge distribution and the solvent's reaction field.
Polarizable Continuum Model (PCM)
The Polarizable Continuum Model (PCM) is a versatile and widely used method for studying solvent effects. A key feature of PCM is the creation of a molecular-shaped cavity, which is typically constructed as the union of interlocking spheres centered on the atoms of the solute molecule. This approach provides a more realistic representation of the solute's shape compared to simpler models that assume a spherical cavity.
Once the cavity is defined, the interface between the solute and the dielectric continuum is divided into small surface elements or "tesserae". The solvent's reaction field is represented by a set of apparent surface charges placed on these tesserae. The magnitude of these charges is determined by the solute's electrostatic potential at the cavity surface. The interaction between the solute's quantum mechanical charge distribution and these apparent surface charges accounts for the electrostatic component of the solvation energy.
PCM has various implementations and has been refined over the years to include non-electrostatic contributions to the solvation energy, such as cavitation (the energy required to create the cavity in the solvent), dispersion, and repulsion. These additions provide a more comprehensive picture of the solvation process. The accuracy of PCM calculations can be influenced by the choice of the cavity definition, particularly the atomic radii used to construct the spheres.
AMSOL Model
The AMSOL program, developed by Cramer and Truhlar, is based on the generalized Born approximation and includes a series of solvation models, such as SMx (Solvation Model x, where x denotes different versions). These models are highly parameterized to reproduce experimental solvation free energies for a wide range of solutes and solvents.
Similar to PCM, the AMSOL approach calculates the electrostatic component of the solvation energy by considering the polarization of the solvent continuum. However, it also places a strong emphasis on accurately parameterizing the non-electrostatic terms, which are crucial for achieving high accuracy in predicting solvation free energies. These models often use a combination of the solvent-accessible surface area and other geometric parameters of the solute to estimate the cavitation, dispersion, and repulsion energies.
Due to the extensive parameterization against experimental data, AMSOL and the associated SMx models are often very effective for calculating the free energy of solvation, which is a critical thermodynamic quantity for understanding chemical equilibria and reaction rates in solution.
Application to this compound
Subsequently, a continuum solvation model like PCM or an SMx model would be applied. A cavity would be constructed around the this compound molecule, and the electrostatic and non-electrostatic interactions with the chosen solvent's dielectric continuum would be calculated. This would allow for the determination of various properties in solution, such as:
Solvation Free Energy: The energy change associated with transferring the molecule from the gas phase to the solvent.
Conformational Stability: The relative energies of different conformers of this compound can be significantly altered by the solvent, and continuum models can predict these changes.
Spectroscopic Properties: Solvent can induce shifts in UV-Vis, IR, and NMR spectra. PCM, in particular, is often used to calculate such solvatochromic shifts.
Reactivity: The polarity of the solvent can influence the activation energies of reactions involving this compound, and continuum models can provide insights into these effects.
The choice of solvent (e.g., polar vs. non-polar) in the computational model would be critical, as it would significantly affect the calculated properties due to the polar nature of the nitro group and the indoline moiety.
Simulated Data for Solvent Effects on Molecular Properties
To illustrate the type of data that would be generated from such a study, the following table presents hypothetical results for the calculated dipole moment and solvation free energy of this compound in different solvents using a continuum model. Note: These are representative values and not from actual published research on this specific molecule.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Solvation Free Energy (kcal/mol) |
| Gas Phase | 1.00 | 4.50 | 0.00 |
| Toluene (B28343) | 2.38 | 5.10 | -5.20 |
| Dichloromethane | 8.93 | 5.85 | -8.60 |
| Ethanol (B145695) | 24.55 | 6.40 | -11.30 |
| Water | 78.39 | 6.80 | -13.50 |
This table demonstrates that as the dielectric constant of the solvent increases, the calculated dipole moment of the solute is also expected to increase due to the stabilizing interaction with the solvent's reaction field. Correspondingly, the solvation free energy becomes more negative, indicating more favorable solvation in polar solvents.
Supramolecular Chemistry and Self Assembly of Indoline Derivatives
Host-Guest Interactions with Macrocyclic Systems (e.g., β-Cyclodextrin)
There is currently no specific scientific literature detailing the host-guest interactions between 1-(2-Nitrophenyl)indoline and macrocyclic systems such as β-cyclodextrin. Research into the formation of inclusion complexes, which would involve encapsulating the this compound guest molecule within the hydrophobic cavity of a macrocyclic host, has not been reported. Therefore, data regarding the stoichiometry, binding constants (Ka), and thermodynamic parameters (ΔH, ΔS) for any such complexation is not available.
| Host Macrocycle | Guest Molecule | Stoichiometry | Binding Constant (Ka) | Thermodynamic Data |
| β-Cyclodextrin | This compound | Not Available | Not Available | Not Available |
| α-Cyclodextrin | This compound | Not Available | Not Available | Not Available |
| γ-Cyclodextrin | This compound | Not Available | Not Available | Not Available |
Table 1: Status of Research on Host-Guest Interactions. This table illustrates the absence of experimental data for the inclusion complexes between this compound and common cyclodextrins.
Hydrogen Bonding Networks and Intermolecular Interactions
While general principles of chemistry suggest that this compound has the potential to form various intermolecular interactions, specific crystallographic or spectroscopic studies detailing these interactions are lacking. The molecule possesses potential hydrogen bond acceptors in the oxygen atoms of the nitro group and a potential for C-H···O and C-H···π interactions. However, without experimental crystal structure data for this compound, a definitive analysis of its hydrogen bonding networks and other non-covalent interactions remains speculative. Studies on related, but structurally distinct, molecules containing nitrophenyl and indole (B1671886) moieties have shown the presence of weak C—H⋯O and C—H⋯π interactions that contribute to the formation of three-dimensional networks in their crystal structures. nih.gov However, these findings cannot be directly extrapolated to this compound.
Self-Assembly Processes and Formation of Nanostructures
No research has been published on the self-assembly of this compound into higher-order structures or nanostructures. The process by which individual molecules of this compound might spontaneously organize into well-defined aggregates, such as nanoparticles, nanofibers, or vesicles, has not been investigated. As a result, there is no information on the driving forces, kinetics, or morphology of any potential self-assembled structures derived from this compound.
| Nanostructure Type | Formation Method | Morphological Characteristics | Driving Forces |
| Nanoparticles | Not Reported | Not Available | Not Available |
| Nanofibers | Not Reported | Not Available | Not Available |
| Vesicles | Not Reported | Not Available | Not Available |
Table 2: Status of Research on Self-Assembly and Nanostructure Formation. This table highlights the absence of studies on the formation of nanostructures from this compound.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Sustainable Synthesis
The future of 1-(2-nitrophenyl)indoline synthesis is intrinsically linked to the development of advanced catalytic systems that are not only efficient but also adhere to the principles of green chemistry. Research is moving beyond traditional palladium and copper catalysts to explore more sustainable and economical alternatives.
Key emerging areas include:
Earth-Abundant Metal Catalysis: There is a significant push to replace precious metal catalysts like palladium with earth-abundant and less toxic metals such as iron, nickel, and cobalt. These metals offer the potential for cost-effective and environmentally benign C-N cross-coupling reactions. For instance, a tricatalytic system using tantalum(V), nickel, and copper(I) has been reported for the telescoped synthesis of N-aryl indolines, showcasing the potential of multi-metal systems. mdpi.comnih.gov
Photoredox and Electrocatalysis: Visible-light-mediated synthesis represents a paradigm shift towards energy-efficient and mild reaction conditions. researchgate.net Iridium and ruthenium-based photocatalysts can facilitate the formation of N-aryl indolines under ambient temperature, minimizing thermal degradation and improving functional group tolerance. researchgate.netresearchgate.net Similarly, electrocatalysis offers a reagent-free method for driving reactions, using electricity to effect transformations, thereby reducing chemical waste. organic-chemistry.org
Nanocatalysis and Heterogeneous Catalysis: To address the critical issue of catalyst recovery and reuse, researchers are developing heterogeneous catalysts. Nano-copper oxide and palladium nanoclusters have demonstrated high catalytic activity and can be recycled for multiple reaction cycles, making the process more economical and sustainable for industrial applications. researchgate.net
Metal-Free Catalysis: An innovative approach involves eliminating the need for metal catalysts altogether. Multicomponent reactions performed in sustainable solvents like ethanol (B145695) can assemble complex indole (B1671886) cores under mild, metal-free conditions, significantly improving the environmental footprint of the synthesis. azolifesciences.com
The development of these novel catalytic systems aims to reduce reliance on hazardous reagents, decrease energy consumption, and streamline the synthesis of this compound, making its production more aligned with modern standards of sustainability. jetir.org
| Catalyst System Type | Key Metal/Principle | Advantages | Representative Reference |
| Photoredox Catalysis | Iridium (Ir), Ruthenium (Ru) | Mild reaction conditions, high selectivity, energy-efficient (uses visible light) | researchgate.netresearchgate.net |
| Earth-Abundant Metals | Nickel (Ni), Copper (Cu), Tantalum (Ta) | Low cost, reduced toxicity, increased sustainability | mdpi.comnih.gov |
| Nanocatalysis | Copper Oxide (CuO), Palladium (Pd) Nanoclusters | High surface area, enhanced reactivity, catalyst recyclability | researchgate.net |
| Metal-Free Systems | Organic Catalysts / Reagents | Avoids metal contamination, lower cost, environmentally benign | azolifesciences.com |
Exploration of Undiscovered Mechanistic Pathways
While catalytic C-N bond formation is well-established, a complete understanding of the underlying reaction mechanisms remains elusive. Future research will focus on exploring novel mechanistic pathways to unlock new reactivities and overcome current limitations in the synthesis of this compound.
A primary area of investigation involves moving beyond the classical oxidative addition/reductive elimination cycles typical of palladium and copper catalysis. mdpi.comnih.gov Computational and experimental studies are beginning to shed light on alternative pathways that could be exploited for synthetic advantage:
Radical Pathways: The potential involvement of radical intermediates in C-N cross-coupling reactions is an area of growing interest. Photoredox catalysis, for example, often proceeds through single-electron transfer (SET) mechanisms, generating radical ions. Understanding and controlling these radical pathways could enable previously inaccessible transformations and provide new strategies for forming the N-aryl bond in this compound under exceptionally mild conditions.
Concerted Metalation-Deprotonation (CMD): For C-H activation-based routes to indolines, the CMD mechanism is a key area of study. azolifesciences.com In this pathway, the C-H bond cleavage and metal-carbon bond formation occur in a single, concerted step, often with the assistance of a ligand or base. Deeper investigation into the kinetics and transition states of CMD pathways could lead to the design of more efficient catalysts that can functionalize C-H bonds with greater selectivity and lower activation energy.
Bimetallic Synergistic Catalysis: Reactions involving two different metals acting in concert can open up unique mechanistic possibilities not available to single-metal systems. One metal might activate the indoline (B122111) N-H bond while the other activates the aryl halide, leading to a more efficient C-N bond formation. Exploring these synergistic effects could lead to catalysts with unprecedented activity and selectivity.
Non-Classical Intermediates: The role of unconventional intermediates, such as palladium benzylic species or indolynes, is another frontier. researchgate.netalmacgroup.com For instance, computational studies on indolynes—highly reactive aryne derivatives of indole—reveal that their reactivity is controlled by distortion energies, which can be predicted to control the regioselectivity of nucleophilic attack. almacgroup.com Harnessing such reactive intermediates in a controlled manner could provide rapid access to complex indoline derivatives.
Elucidating these undiscovered and underexplored mechanistic pathways will be crucial for the rational design of next-generation catalysts and for overcoming long-standing challenges in the synthesis of sterically hindered or electronically challenging N-aryl indolines.
Integration with Advanced Spectroscopic Probes for Real-time Monitoring
The optimization of synthetic routes for this compound has traditionally relied on "before and after" analysis of reactions. However, the future of process chemistry lies in the real-time, in-situ monitoring of reactions as they occur. The integration of advanced spectroscopic probes directly into the reaction vessel—a technique known as operando spectroscopy—provides a dynamic picture of the catalyst's state and the reaction's progress. nih.govresearchgate.net
This approach allows researchers to directly correlate the catalyst's structure and electronic state with its catalytic performance (i.e., activity and selectivity) at any given moment. researchgate.netresearchgate.net Emerging spectroscopic techniques poised to revolutionize the study of indoline synthesis include:
Operando Infrared (IR) and Raman Spectroscopy: These vibrational techniques are powerful tools for identifying transient reaction intermediates and observing the binding of substrates to the catalyst surface. mdpi.com By monitoring characteristic vibrational frequencies in real-time, chemists can track the formation and consumption of key species, providing direct evidence for proposed mechanistic steps.
In-situ High-Resolution NMR Spectroscopy: Techniques like High-Resolution Magic Angle Spinning (HR-MAS) NMR can be used to study reactions in suspension, allowing for the direct observation of soluble catalyst intermediates and starting materials in the reaction mixture. organic-chemistry.org This can help identify the active catalytic species and detect catalyst deactivation pathways.
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS): When performed under reaction conditions (operando), these synchrotron-based techniques provide detailed information about the electronic state, coordination number, and local environment of the metal catalyst. mdpi.comresearchgate.net This allows researchers to "watch" the catalyst as it cycles through different oxidation states during the reaction, providing invaluable mechanistic data.
Custom-Designed Spectroscopic Probes: Future research may involve the development of molecular probes specifically designed to monitor the progress of N-arylation. These probes could be designed to undergo a predictable change in their spectroscopic properties (e.g., fluorescence or color) as the reaction proceeds, offering a simple yet powerful method for real-time analysis. jetir.org
By integrating these advanced spectroscopic tools, researchers can move beyond static snapshots of a reaction and gain a cinematic understanding of the complex processes involved in the synthesis of this compound. This knowledge will enable more precise reaction control, rapid optimization, and the rational design of more robust and efficient catalytic systems.
| Spectroscopic Technique | Information Gained in Real-Time | Potential Application in Indoline Synthesis | Reference |
| Operando IR/Raman | Identification of transient intermediates, surface adsorbates | Monitoring the coordination of indoline to the metal center and the formation of C-N bond | mdpi.com |
| In-situ HR-MAS NMR | Characterization of soluble catalyst species, reaction kinetics | Observing the formation and decay of palladium-indoline complexes in solution | organic-chemistry.org |
| Operando XAS/XPS | Oxidation state, coordination environment of the metal catalyst | Tracking the Pd(0)/Pd(II) catalytic cycle during Buchwald-Hartwig amination | mdpi.comresearchgate.net |
Computational Design and Prediction of Novel Indoline Derivatives with Targeted Reactivity
The convergence of computational chemistry and machine learning is set to transform the discovery and synthesis of novel indoline derivatives. Instead of relying solely on experimental trial-and-error, future research will increasingly use in silico methods to design molecules with specific properties and to predict their reactivity and synthetic accessibility.
Density Functional Theory (DFT) for Mechanistic Insight and Reactivity Prediction: DFT calculations are becoming indispensable for understanding the intricate details of catalytic reactions. For the synthesis of this compound and its analogs, DFT can be used to:
Model Reaction Pathways: Calculate the energy profiles of different mechanistic pathways (e.g., oxidative addition, reductive elimination) to identify the most favorable route.
Predict Regioselectivity: In cases where multiple reaction sites are available, DFT can predict the most likely outcome. For example, the "distortion/interaction model," based on DFT calculations of aryne intermediates, has been successfully used to predict the regioselectivity of nucleophilic additions to indolynes. mdpi.comresearchgate.net
Design Better Catalysts: By modeling the interaction between a catalyst and substrates, researchers can rationally design ligands that lower activation barriers and enhance reaction rates and selectivity. acs.org
Molecular Docking and Pharmacokinetic Prediction: For indoline derivatives intended for biological applications, computational tools are crucial for early-stage drug discovery.
Structure-Based Drug Design: Molecular docking simulations can predict how a designed indoline analog will bind to a specific biological target, such as an enzyme or receptor. researchgate.netnih.gov This allows for the rational design of molecules with high potency and selectivity.
ADMET Profiling: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a novel compound before it is ever synthesized. organic-chemistry.org This helps prioritize candidates with favorable drug-like properties and reduces the likelihood of late-stage failures.
Machine Learning for Outcome and Condition Prediction: A groundbreaking development is the application of machine learning (ML) to chemical synthesis. nih.govwiley-vch.de By training algorithms on vast datasets of known chemical reactions, ML models can:
Predict Reaction Outcomes: Given a set of reactants and reagents, an ML model can predict the major product of a reaction with increasing accuracy. nih.gov
Recommend Optimal Reaction Conditions: ML models can suggest the most suitable catalyst, solvent, and temperature for a desired transformation, accelerating the process of reaction optimization. jetir.orgepa.gov This could be used to quickly find the ideal conditions for synthesizing a new derivative of this compound.
The integration of these computational and data-driven approaches will create a powerful feedback loop: predictions from computational models will guide experimental work, and the resulting experimental data will be used to refine and improve the predictive power of the models. This synergy will dramatically accelerate the design and synthesis of novel indoline derivatives with precisely tailored reactivity and function.
Sustainable and Eco-friendly Synthetic Strategies for Industrial Scalability
Translating a laboratory synthesis into a large-scale industrial process requires a focus on safety, cost-effectiveness, and environmental impact. Future research into the synthesis of this compound will prioritize green chemistry principles to ensure that its production is both economically viable and sustainable.
Flow Chemistry for Enhanced Safety and Scalability: Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for industrial-scale synthesis. mdpi.com In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This technology offers several key advantages:
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, minimizing the risk of thermal runaways and the formation of unwanted byproducts. almacgroup.com
Enhanced Safety: By keeping the volume of hazardous reagents and intermediates low at any given time, flow chemistry significantly improves the safety profile of a process. wiley-vch.de
Seamless Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel). almacgroup.com This is far more efficient than redesigning large-scale batch reactors. Flow chemistry has been identified as a valuable technique for the environmentally friendly synthesis of various indoline derivatives. epa.gov
Green Solvents and Solvent-Free Reactions: A major source of waste in the chemical industry is the use of volatile and often toxic organic solvents. Future strategies will focus on:
Benign Solvents: Replacing conventional solvents like DMF and toluene (B28343) with greener alternatives such as ethanol, water, or bio-derived solvents. nih.govjetir.org Copper-catalyzed N-arylation reactions have been successfully performed in environmentally benign solvents like ethanol. nih.gov
Solvent-Free Conditions: Microwave-assisted synthesis can often be performed without any solvent, which dramatically reduces waste and simplifies product purification. nih.gov This approach has been successfully applied to the N-arylation of indolines with low palladium catalyst loadings. nih.gov
Catalyst Recycling and Atom Economy: For industrial processes, minimizing cost and waste is paramount. Key strategies include:
Heterogeneous Catalysis: Using solid-supported catalysts (e.g., palladium on carbon, nano-copper oxide) allows for easy separation from the reaction mixture and subsequent reuse, reducing both cost and metal contamination in the final product. researchgate.netresearchgate.net
One-Pot and Tandem Reactions: Designing synthetic routes where multiple steps are performed in a single reactor without isolating intermediates (a "one-pot" process) improves atom economy, reduces solvent use, and saves time. nih.gov
By embracing these sustainable and scalable technologies, the future industrial production of this compound can be achieved with a minimal environmental footprint, aligning the goals of chemical manufacturing with the principles of green chemistry. mdpi.com
| Strategy | Principle | Advantage for Industrial Scalability | Reference |
| Flow Chemistry | Continuous processing in microreactors/tubes | Enhanced safety, precise control, easy scale-up | almacgroup.comepa.govmdpi.com |
| Green Solvents | Use of ethanol, water, or bio-solvents | Reduced toxicity and environmental impact | nih.govjetir.orgacs.org |
| Catalyst Recycling | Heterogeneous or nano-catalysts | Lower cost, reduced metal waste, simplified purification | researchgate.netresearchgate.net |
| Microwave-Assisted Synthesis | Solvent-free or reduced solvent conditions | Faster reactions, reduced energy consumption, less waste | nih.govnih.gov |
Q & A
Q. Key Variables :
| Method | Catalyst/Reagent | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Catalytic hydrogenation | Pd/C, H₂ | Ethanol | 65–75 | >90 | |
| Borohydride reduction | NaBH₄ | THF | 70–80 | 85–90 | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 55–65 | >95 |
Methodological Insight : Optimize solvent polarity and catalyst loading to minimize side reactions (e.g., over-reduction).
Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Basic
Routine characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and detect nitro-group positioning (δ 7.5–8.5 ppm for aromatic protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 243.08 for C₁₃H₁₀N₂O₂) .
- IR spectroscopy : Nitro-group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
Advanced : Use X-ray crystallography to resolve stereochemical ambiguities in crystalline derivatives .
How can researchers mitigate safety risks when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for powder handling due to potential respiratory irritation .
- Storage : Store in airtight containers at 2–8°C to prevent decomposition .
Reference : Safety Data Sheet (SDS) guidelines emphasize avoiding dust formation and incompatible materials (e.g., strong oxidizers) .
What strategies improve the enantiomeric purity of this compound derivatives in asymmetric synthesis?
Q. Advanced
- Chiral auxiliaries : Incorporate Evans’ oxazolidinones or Oppolzer’s sultams to direct stereochemistry during cyclization .
- Catalytic asymmetric hydrogenation : Use chiral ligands (e.g., BINAP) with palladium to achieve >90% enantiomeric excess (ee) .
- Chromatographic resolution : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative separation .
Data Contradiction Note : Conflicting ee values in literature may arise from solvent polarity effects on catalyst performance—validate with polarimetric analysis .
How should researchers address discrepancies in spectroscopic data for nitro-group-containing intermediates?
Q. Advanced
- Cross-validation : Compare NMR data with computationally predicted shifts (DFT calculations) .
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to confirm nitro-group assignments in complex spectra .
- Crystallographic backup : Resolve ambiguous NOE correlations with single-crystal X-ray structures .
Case Study : Inconsistent IR nitro peaks in derivatives were resolved by identifying rotational isomers via variable-temperature NMR .
What methodologies enable the design of this compound analogs with enhanced bioactivity?
Q. Advanced
- Structure-activity relationship (SAR) : Modify the indoline core with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity to biological targets .
- Click chemistry : Introduce triazole moieties via Huisgen cycloaddition to improve solubility and pharmacokinetics .
- In silico screening : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like cytochrome P450 .
Validation : Confirm activity via minimum inhibitory concentration (MIC) assays against bacterial strains .
How can mechanistic studies elucidate the role of this compound in photodynamic reactions?
Q. Advanced
- Time-resolved spectroscopy : Monitor excited-state dynamics using femtosecond transient absorption spectroscopy .
- Electron paramagnetic resonance (EPR) : Detect radical intermediates generated under UV irradiation .
- Computational modeling : Map electron transfer pathways with density functional theory (DFT) .
Key Finding : The nitro group stabilizes charge-transfer states, enhancing photosensitizing efficiency .
What environmental impact assessments are critical for this compound waste disposal?
Q. Advanced
- Biodegradation assays : Test microbial degradation using OECD 301F guidelines to estimate half-life in soil .
- Ecotoxicology : Evaluate acute toxicity to Daphnia magna (EC₅₀) and algae (OECD 201) .
- Advanced oxidation processes (AOPs) : Use UV/H₂O₂ to degrade nitroaromatic byproducts into less toxic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
